Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-bromothiophene-2-carboxylate is a compound with a molecular weight of 235.1 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate” were not found, there are general methods for synthesizing benzofuran compounds . For example, catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of a related compound, Ethyl 5-bromothiophene-2-carboxylate, has a linear formula of C7H7BrO2S .Physical And Chemical Properties Analysis
Ethyl 5-bromothiophene-2-carboxylate has a boiling point of 175°C, a flash point of 116°C, and a specific gravity of 1.55 at 20°C . It appears as a light orange to yellow to green clear liquid .Scientific Research Applications
Photovoltaic Applications
Compounds similar to Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate have been used in the design and synthesis of organic semiconductors for non-fullerene polymer solar cells due to their absorption ability, energy levels, and thermal stability .
Medicinal Chemistry
Thiophene-based analogs are considered a potential class of biologically active compounds. They are significant for medicinal chemists to develop advanced compounds with various biological effects .
Biological Activity
Indole derivatives, which share some structural similarities with the compound , have diverse biological and clinical applications due to their pharmacological activities .
Safety and Hazards
Ethyl 5-bromothiophene-2-carboxylate has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It also has the following precautionary statements: P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
While specific future directions for “Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate” were not found, benzofuran and its derivatives are considered a privileged structure in the field of drug discovery . They are being studied for their wide array of biological activities and potential as efficient antimicrobial candidates .
properties
IUPAC Name |
ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDADBDZNGWQUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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